molecular formula C6H8N2O3S B2548636 2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one CAS No. 17551-48-3

2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one

Cat. No. B2548636
CAS RN: 17551-48-3
M. Wt: 188.2
InChI Key: LOEFVJGHANFJTC-UHFFFAOYSA-N
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Description

The compound "2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse range of biological activities. Pyrimidines are heterocyclic aromatic compounds, similar to pyridine but with a nitrogen atom at positions 1 and 3 of the six-membered ring. The specific substitutions on the pyrimidine ring can significantly alter the chemical and biological properties of these compounds.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the one-pot chemoselective synthesis of pyrrole-substituted pyrido[2,3-d]pyrimidines using a nanocatalyst is an efficient method that yields products in good to high yields and short reaction times . This method also demonstrates the versatility of pyrimidine synthesis by allowing for different substitutions on the pyrimidine core.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for polymorphism as seen in the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, which results in different polymorphic forms with distinct hydrogen bonding patterns . These structural variations can influence the compound's physical properties and its interactions with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including benzylation, nitrosation, and reactions with other functional groups leading to a wide array of products with potential biological activities . The reactivity of the pyrimidine ring allows for the introduction of various substituents, which can be strategically selected to modulate the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of a sulfonyl group can increase the compound's polarity and potentially its solubility in aqueous solutions. The introduction of different substituents can also affect the compound's lipophilicity, which is an important factor in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) characteristics .

Scientific Research Applications

Chemoselective Synthesis

One application of related pyrimidine derivatives involves the chemoselective synthesis of novel compounds. For instance, novel pyrrole-substituted pyrido[2,3-d]pyrimidines were synthesized using a nanocatalyst, demonstrating potential for rapid and efficient chemical reactions, with some products showing encouraging antibacterial activity (Jahanshahi et al., 2018).

Antimicrobial Applications

Another study synthesized heterocyclic compounds incorporating pyrimidine derivatives and evaluated their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. These compounds showed significant antimicrobial effects, suggesting applications in surface coatings to prevent microbial growth (El‐Wahab et al., 2015).

Molecular Interactions and Pharmacology

Research on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives as serotonin 5-HT(6) receptor antagonists revealed insights into molecular interactions affecting pharmacological activity. Modifications to the pyrimidine ring influenced ligand potency and selectivity, providing a basis for designing new compounds with potential therapeutic applications (Ivachtchenko et al., 2011).

Nucleophilic Displacement

The nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones was achieved, demonstrating a method for introducing amino groups and forming carbon-carbon bonds on a pyrimidin-4-one scaffold. This reaction has implications for synthetic chemistry and the development of novel compounds (Kikelj et al., 2010).

DNA Recognition

Substituted pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues were synthesized and incorporated into triplex-forming oligonucleotides, showing selective binding to CG inversions. This suggests applications in molecular biology for targeting specific DNA sequences (Ranasinghe et al., 2005).

properties

IUPAC Name

2-methyl-5-methylsulfonyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-4-7-3-5(6(9)8-4)12(2,10)11/h3H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEFVJGHANFJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(methylsulfonyl)pyrimidin-4(3H)-one

CAS RN

17551-48-3
Record name 2-METHYL-5-METHYLSULFONYL-4-PYRIMIDINOL
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